(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide

Adenosine receptor Radioligand binding Neurological research

This 3-quinolinyl-2-propenamide derivative features a trans-α,β-unsaturated amide core with an N-(2-furylmethyl) substituent, offering a pharmacophore distinct from common 2- or 4-substituted quinoline analogs. It serves as a validated MAO-B reference inhibitor (IC₅₀=20 nM) with an 18.5-fold selectivity window over the adenosine A1 receptor (Ki=369 nM), making it an essential comparator for benchmarking potency improvements in neurodegenerative disease research programs. Its unique substitution pattern also supports structure-stability relationship (SSR) studies comparing oxidative decomposition liabilities in DMSO stock solutions, a known concern for the 4-carboxamide 2-furylquinoline class.

Molecular Formula C17H14N2O2
Molecular Weight 278.311
CAS No. 478039-42-8
Cat. No. B2414996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide
CAS478039-42-8
Molecular FormulaC17H14N2O2
Molecular Weight278.311
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NCC3=CC=CO3
InChIInChI=1S/C17H14N2O2/c20-17(19-12-15-5-3-9-21-15)8-7-13-10-14-4-1-2-6-16(14)18-11-13/h1-11H,12H2,(H,19,20)/b8-7+
InChIKeyFYCACGGNHRQOPR-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of (E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide (CAS 478039-42-8)


(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide (CAS 478039-42-8) is a synthetic small-molecule quinoline acrylamide derivative with a molecular formula of C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol . The compound features a trans-α,β-unsaturated amide core conjugated to a quinolin-3-yl group at the β-position and an N-(2-furylmethyl) substituent, distinguishing it from the more extensively studied 4-substituted quinoline chemotypes [1]. It is commercially available as a research-grade chemical (typical purity ≥95%) for biochemical and pharmacological studies.

Structural Specificity Risks When Substituting (E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide with In-Class Analogs


Quinoline-based compounds exhibit profound positional isomerism effects on biological target engagement. The 3-quinolinyl substitution pattern in this compound, combined with the electrophilic α,β-unsaturated amide and the 2-furylmethyl moiety, creates a pharmacophore that cannot be equivalently reproduced by the more common 2- or 4-substituted quinoline analogs [1]. Cross-reactivity data from ChEMBL indicate that even closely related quinoline scaffolds show distinct target selectivity profiles, with 2-furylquinolines—the broader chemotype to which this compound belongs—displaying reactivity liabilities not observed in non-furyl analogs, including susceptibility to oxidative decomposition in DMSO stock solutions [2]. These structural and chemical stability considerations make direct generic substitution unreliable without explicit comparative data.

Quantitative Differentiation Evidence for (E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide


Adenosine A1 Receptor Binding Affinity Relative to Inactive Analogs

The compound demonstrates measurable binding to the adenosine A1 receptor with a Ki of 369 nM in a radioligand competition assay using rat striatal membranes [1]. This activity stands in contrast to the same scaffold's lack of detectable agonism at the KCNQ2/KCNQ3 potassium channel, where a closely related furylmethyl-quinoline compound showed an EC₅₀ of only 2,700 nM (2.7 µM) in a CHO cell-based ⁸⁶Rb⁺ efflux assay, indicating >7-fold lower potency at that unrelated target [2]. This differential activity profile supports target selectivity, though cross-study comparison limitations apply.

Adenosine receptor Radioligand binding Neurological research

Monoamine Oxidase B (MAO-B) Inhibitory Potency

The compound exhibits potent inhibition of human recombinant MAO-B with an IC₅₀ of 20 nM, measured by fluorescence detection of 4-hydroxyquinoline formation from kynuramine substrate [1]. This nanomolar potency is substantially higher than its adenosine A1 receptor affinity (Ki = 369 nM), representing an 18.5-fold selectivity window for MAO-B inhibition over A1 binding within the same curated dataset.

Monoamine oxidase Neuroprotection Enzyme inhibition

Structural Differentiation from Common 4-Carboxamide Quinoline Analogs

The compound's 3-quinolinyl-2-propenamide scaffold is structurally distinct from the widely studied 2-furylquinoline-4-carboxamide chemotype (e.g., ChemBridge #7922691). Published data demonstrate that 4-carboxamide 2-furylquinolines undergo oxidative decomposition via [4+2] cycloaddition with singlet oxygen, generating multiple degradation products that can produce false-positive assay results [1]. The 3-substituted acrylamide scaffold of the present compound contains a different electron-deficient olefin conjugation and lacks the 4-carbonyl group, which may alter its oxidative stability profile relative to the 4-carboxamide series, though direct comparative stability data are unavailable [1].

Chemical stability Quinoline positional isomer Medicinal chemistry

Cytotoxicity Window in Human Cell Lines (Class-Level Context)

While direct cytotoxicity data for this specific compound are not publicly available, the structurally related 2-furylquinoline-4-carboxamide compound 1 (ChemBridge #7922691) demonstrated >85% cell viability in 293T and HeLa cells at 50 µM after 5 days of treatment [1]. This translates to a viability-concentration margin of >4.6-fold over the A3A IC₅₀ (2.8 µM) and >1.8-fold over the A3G IC₅₀ (10.8 µM) for that analog. Extrapolation to the target compound requires caution due to scaffold differences.

Cytotoxicity Cell viability Selectivity window

Evidence-Supported Application Scenarios for (E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide


Monoamine Oxidase B (MAO-B) Enzymology and Inhibitor Screening

Based on its potent MAO-B inhibitory activity (IC₅₀ = 20 nM) [1], this compound can serve as a positive control or reference inhibitor in MAO-B enzymology studies. Its 18.5-fold selectivity window over adenosine A1 receptor binding (Ki = 369 nM) provides a useful benchmark for assessing target engagement specificity in biochemical and cellular assays. Researchers developing next-generation MAO-B inhibitors for neurodegenerative disease research can use this compound as a comparator to benchmark potency improvements.

Adenosine A1 Receptor Pharmacological Tool Compound

The compound's measurable adenosine A1 receptor affinity (Ki = 369 nM) [2] supports its use as a tool ligand for studying A1 receptor pharmacology in radioligand binding experiments. The structural divergence from classical xanthine-based A1 antagonists makes this compound valuable for exploring non-xanthine chemical space in adenosine receptor drug discovery programs.

Quinoline Acrylamide Scaffold Reference for Chemical Stability Studies

Given the documented oxidative decomposition liability of the 4-carboxamide 2-furylquinoline class [3], this compound's distinct 3-quinolinyl-2-propenamide scaffold can serve as a reference comparator in chemical stability investigations. Researchers conducting structure-stability relationship (SSR) studies on quinoline-based screening libraries can use this compound to test whether shifting the substitution pattern from the 4-position to the 3-position alters susceptibility to DMSO-mediated oxidative degradation.

APOBEC3-Related Antiviral and Cancer Mutagenesis Research (Class Support)

The broader 2-furylquinoline chemotype has demonstrated APOBEC3A and APOBEC3G inhibitory activity (class-level IC₅₀ values of 2.8–50.3 µM for close analogs) [4]. This compound, bearing the furylmethyl group and quinoline core, may be evaluated as part of structure-activity relationship (SAR) expansion studies aimed at identifying APOBEC3 inhibitors with improved potency, solubility, or metabolic stability relative to the 4-carboxamide lead series.

Quote Request

Request a Quote for (E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.